An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structure, incorporating a chloro group, a trifluoromethyl group, and an N-methylamido moiety, suggests a unique combination of physicochemical properties that can influence its biological activity, metabolic stability, and synthetic accessibility. The electron-withdrawing nature of the chloro and trifluoromethyl substituents can significantly impact the reactivity of the benzene ring and the properties of the amide functional group.[1][2] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights for its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
Precise identification and an understanding of the fundamental physicochemical properties are crucial for the effective use of any chemical compound in a research and development setting.
Identification
The following table summarizes the key identifiers for 2-chloro-N-methyl-3-(trifluoromethyl)benzamide.
| Identifier | Value | Source |
| CAS Number | 1203954-89-5 | [3] |
| Molecular Formula | C₉H₇ClF₃NO | [3] |
| Molecular Weight | 237.61 g/mol | [3] |
| SMILES | CNC(=O)C1=C(Cl)C(=CC=C1)C(F)(F)F | [3] |
| InChIKey | Not Available |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| logP | 2.7184 | [3] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
Note on Physical State and Storage: Commercial suppliers indicate that this compound is a solid and should be stored in a dry, sealed container at 2-8°C.[3]
Proposed Synthesis
Precursor Synthesis: 2-chloro-3-(trifluoromethyl)benzoic acid
The necessary precursor, 2-chloro-3-(trifluoromethyl)benzoic acid (CAS 39226-97-6), is commercially available. It is described as a white to yellow powder or crystals with a melting point of 132-136°C.[4]
Proposed Amidation Protocol
The formation of the N-methyl amide can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with methylamine.[5][6][7]
Step 1: Formation of 2-chloro-3-(trifluoromethyl)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-3-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation with Methylamine
-
Dissolve the crude 2-chloro-3-(trifluoromethyl)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (e.g., a 2M solution in THF or an aqueous solution) (1.1-1.5 eq) to the cooled acyl chloride solution with vigorous stirring. An excess of a tertiary amine base like triethylamine (1.2 eq) should also be added to neutralize the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Proposed synthesis of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide.
Expected Spectroscopic and Analytical Properties
The characterization of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide would rely on standard spectroscopic techniques.[9][10] While specific experimental spectra are not available, the expected features can be predicted based on the molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region would likely display a complex multiplet pattern due to the substitution pattern. The N-methyl group should appear as a doublet (due to coupling with the N-H proton) or a singlet (if there is rapid proton exchange or decoupling) in the upfield region, typically around 2.8-3.0 ppm. The amide proton (N-H) would likely appear as a broad singlet or a quartet (due to coupling with the methyl protons) in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (typically in the range of 165-170 ppm), the aromatic carbons (with chemical shifts influenced by the chloro and trifluoromethyl substituents), and the N-methyl carbon (around 26-28 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single sharp peak for the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹.
-
N-H bend (Amide II band): A band in the region of 1510-1570 cm⁻¹.
-
C-F stretches: Strong absorptions in the region of 1100-1350 cm⁻¹ characteristic of the trifluoromethyl group.
-
C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 237, with an isotopic pattern (M+2) characteristic of a compound containing one chlorine atom. Common fragmentation patterns for benzamides include cleavage of the amide bond, leading to the formation of the benzoyl cation and the methylamino radical.
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) would be the primary technique for assessing the purity of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide.[11] A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile or methanol (often with an acid modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[12] Detection would typically be performed using a UV detector.
Caption: Analytical workflow for the characterization of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide.
Reactivity
The reactivity of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide is dictated by its functional groups: the amide, the chloro-substituted aromatic ring, and the trifluoromethyl group.
-
Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-chloro-3-(trifluoromethyl)benzoic acid and methylamine. The nitrogen atom is not strongly basic due to the delocalization of its lone pair into the carbonyl group.
-
Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro and trifluoromethyl groups.[13] These groups will direct incoming electrophiles primarily to the meta positions relative to themselves. Nucleophilic aromatic substitution of the chlorine atom is possible but would require harsh conditions or activation by a strongly electron-withdrawing group in the ortho or para position.
-
Trifluoromethyl Group: The trifluoromethyl group is generally very stable and unreactive under most conditions.[14]
Conclusion
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is a molecule with significant potential in chemical research, particularly in the development of new pharmaceuticals and agrochemicals. While a comprehensive set of experimental data is not yet publicly available, this guide provides a robust framework for its synthesis, characterization, and an understanding of its likely chemical behavior based on established principles and data from analogous compounds. As research into this and similar molecules progresses, the experimental validation of these predicted properties will be invaluable to the scientific community.
References
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